molecular formula C17H17N3OS2 B400155 11-benzyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 127140-92-5

11-benzyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B400155
CAS No.: 127140-92-5
M. Wt: 343.5g/mol
InChI Key: FAYLDRFSFADCAX-UHFFFAOYSA-N
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Description

7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from thiophene derivatives. One common method involves the bromination of thiophene to form 3-bromothiophene, which is then converted into 3-bromothiophene-2-carbaldehyde . This intermediate undergoes further reactions with ethyl 2-sulfanylacetate or 2-sulfanylacetamide to form the thienopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .

Scientific Research Applications

7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacteria’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit cytochrome bd oxidase, for example, sets it apart from other thienopyrimidine derivatives .

Properties

CAS No.

127140-92-5

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5g/mol

IUPAC Name

11-benzyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C17H17N3OS2/c1-22-17-18-15(21)14-12-7-8-20(9-11-5-3-2-4-6-11)10-13(12)23-16(14)19-17/h2-6H,7-10H2,1H3,(H,18,19,21)

InChI Key

FAYLDRFSFADCAX-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1

Canonical SMILES

CSC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1

Origin of Product

United States

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